![molecular formula C17H20N2O3S B2505864 N-benzyl-4-(morpholine-4-sulfonyl)aniline CAS No. 648408-19-9](/img/structure/B2505864.png)
N-benzyl-4-(morpholine-4-sulfonyl)aniline
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would likely be complex due to the presence of multiple functional groups. The morpholine group would form a six-membered ring with an oxygen and a nitrogen atom. The benzyl and aniline groups would each contain a benzene ring, and the sulfonyl group would likely be attached to the morpholine ring .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would likely depend on the conditions and the other reactants present. Morpholines can participate in a variety of reactions, including those involving their nitrogen atom . Benzylamines can also undergo various reactions, such as those involving their amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present.Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized derivatives of N-benzyl-4-(morpholine-4-sulfonyl)aniline by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The structure was confirmed using IR, 1H, 13C NMR, and mass spectral data .
- Activity : Among the synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated promising anti-inflammatory activity. Specifically, compounds 8b and 9b exhibited the highest IC50 values for COX-1 inhibition and excellent COX-2 selectivity indices (SI) .
- While not explicitly studied for antidiabetic effects, heterocyclic compounds like N-benzyl-4-(morpholine-4-sulfonyl)aniline fall within the broader category of potential drug candidates. Further research could explore its impact on diabetes management .
- Although not directly investigated for antitumor effects, the benzothiazole scaffold, to which this compound belongs, has shown cytotoxic activity against human tumor cell lines. Future studies could explore its potential in cancer therapy .
Anti-Inflammatory Properties
Antidiabetic Potential
Antitumor and Cytotoxic Activity
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “N-benzyl-4-(morpholine-4-sulfonyl)aniline” would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or contacted with skin .
properties
IUPAC Name |
N-benzyl-4-morpholin-4-ylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILDAUKNFCVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(morpholine-4-sulfonyl)aniline |
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